molecular formula C8H9ClF3NO2S B2746182 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride CAS No. 2253638-94-5

2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride

Cat. No.: B2746182
CAS No.: 2253638-94-5
M. Wt: 275.67
InChI Key: NCZFRHBOKZZVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride is a chemical compound with the molecular formula C8H8F3NO2S·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a trifluoromethyl group at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Amino Acid Formation: The amino acid moiety can be introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically challenging due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), iron powder (Fe)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thiophenes

Scientific Research Applications

2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids.

Mechanism of Action

The mechanism of action of 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, modulating neurotransmitter activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the thiophene ring can interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(thiophen-3-yl)propanoic acid: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.

    2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid: Similar structure but with the trifluoromethyl group at the 4-position, leading to different steric and electronic effects.

Uniqueness

2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)6-2-4(3-15-6)1-5(12)7(13)14;/h2-3,5H,1,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZFRHBOKZZVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CC(C(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253638-94-5
Record name 2-amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.